molecular formula C13H19N3O2 B8273176 3-Amino-4-[bis(2-methoxyethyl)amino]benzonitrile

3-Amino-4-[bis(2-methoxyethyl)amino]benzonitrile

Cat. No. B8273176
M. Wt: 249.31 g/mol
InChI Key: RCLFFXCHGPYMTI-UHFFFAOYSA-N
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Patent
US07056925B2

Procedure details

A mixture of 4-cyano-1-fluoro-2-nitrobenzene (35.1 mg, 0.2 mmol) and N,N-bis(2-methoxyethyl)amine (0.266 g, 2.4 mmol) in acetonitrile (10 mL) in a capped 20-mL vial was shaken at 80° C. overnight and concentrated. The concentrate was dissolved in methanol (10 mL), treated with Raney nickel (50% water suspension, 0.40 g, 6.8 mmol), filled with excess hydrogen, shaken at 50° C. for 1 hour, and filtered. The filtrate was concentrated and the concentrate was purified by HPLC with acetonitrile/water containing 0.1% TFA to give the desired compound. MS (APCI(+)) m/z 250 (M+H)+.
Quantity
35.1 mg
Type
reactant
Reaction Step One
Quantity
0.266 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.4 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6](F)=[C:5]([N+:10]([O-])=O)[CH:4]=1)#[N:2].[CH3:13][O:14][CH2:15][CH2:16][NH:17][CH2:18][CH2:19][O:20][CH3:21].[H][H]>C(#N)C.[Ni]>[NH2:10][C:5]1[CH:4]=[C:3]([CH:8]=[CH:7][C:6]=1[N:17]([CH2:18][CH2:19][O:20][CH3:21])[CH2:16][CH2:15][O:14][CH3:13])[C:1]#[N:2]

Inputs

Step One
Name
Quantity
35.1 mg
Type
reactant
Smiles
C(#N)C1=CC(=C(C=C1)F)[N+](=O)[O-]
Name
Quantity
0.266 g
Type
reactant
Smiles
COCCNCCOC
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0.4 g
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
vial was shaken at 80° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The concentrate was dissolved in methanol (10 mL)
STIRRING
Type
STIRRING
Details
shaken at 50° C. for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the concentrate was purified by HPLC with acetonitrile/water containing 0.1% TFA

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC=1C=C(C#N)C=CC1N(CCOC)CCOC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.